3-(Pyridin-3-yloxy)phenol
Overview
Description
3-(Pyridin-3-yloxy)phenol: is an organic compound with the molecular formula C11H9NO2. It is characterized by a phenol group attached to a pyridine ring via an oxygen atom. This compound is of interest due to its unique chemical structure, which combines the properties of both phenol and pyridine, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Pyridin-3-yloxy)phenol typically involves the reaction of pyridin-3-ol with phenol derivatives. One common method is the nucleophilic substitution reaction where pyridin-3-ol reacts with a phenol derivative in the presence of a base. The reaction conditions often include the use of solvents like toluene and catalysts such as sodium carbonate .
Industrial Production Methods: Industrial production of this compound may involve large-scale nucleophilic substitution reactions under controlled conditions to ensure high yield and purity. The process may include steps like purification through crystallization or distillation to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 3-(Pyridin-3-yloxy)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The pyridine ring can be reduced under specific conditions.
Substitution: Both the phenol and pyridine rings can participate in substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents like chlorine or bromine, and nitrating agents like nitric acid.
Major Products:
Oxidation: Quinones.
Reduction: Reduced pyridine derivatives.
Substitution: Halogenated or nitrated phenol and pyridine derivatives.
Scientific Research Applications
3-(Pyridin-3-yloxy)phenol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(Pyridin-3-yloxy)phenol involves its interaction with various molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the pyridine ring can participate in π-π interactions with aromatic amino acids in proteins. These interactions can affect the function of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
- Pyridin-2-ol
- Pyridin-4-ol
- Phenol
Comparison: 3-(Pyridin-3-yloxy)phenol is unique due to the presence of both a phenol and a pyridine ring, which allows it to participate in a wider range of chemical reactions compared to phenol alone. Pyridin-2-ol and pyridin-4-ol have similar structures but differ in the position of the hydroxyl group on the pyridine ring, which affects their reactivity and applications .
Properties
IUPAC Name |
3-pyridin-3-yloxyphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c13-9-3-1-4-10(7-9)14-11-5-2-6-12-8-11/h1-8,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVWXYGODQAUYHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CN=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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